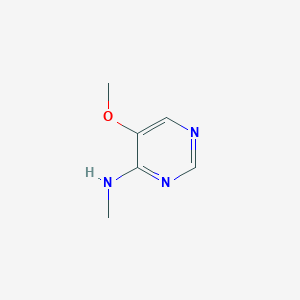

5-methoxy-N-methylpyrimidin-4-amine

Description

Properties

CAS No. |

1447967-24-9 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

5-methoxy-N-methylpyrimidin-4-amine |

InChI |

InChI=1S/C6H9N3O/c1-7-6-5(10-2)3-8-4-9-6/h3-4H,1-2H3,(H,7,8,9) |

InChI Key |

DOLSCQXEQRKVEV-UHFFFAOYSA-N |

SMILES |

CNC1=NC=NC=C1OC |

Canonical SMILES |

CNC1=NC=NC=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 5-Methoxy-N-methylpyrimidin-4-amine and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Due to the limited availability of specific technical data for 5-methoxy-N-methylpyrimidin-4-amine, this guide will focus on the closely related and better-documented analog, 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine , as a representative compound of this class. The principles, protocols, and analyses presented are based on this analog and established knowledge of pyrimidine chemistry, providing a robust framework for researchers in this field.

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. As a privileged scaffold, its derivatives have been extensively explored for a wide range of pharmacological activities. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine, a representative of the 5-methoxy-N-methylpyrimidin-4-amine class of compounds. Understanding the nuances of this molecule is critical for its potential application in the development of novel therapeutics, particularly as kinase inhibitors and other targeted agents.[1][2]

The strategic placement of the methoxy, methylamino, and phenyl groups on the pyrimidine core creates a unique electronic and steric profile, influencing its reactivity, solubility, and biological target engagement. This document will serve as a practical resource for scientists, offering both foundational knowledge and actionable protocols.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the key physicochemical characteristics of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.

| Property | Value | Source |

| CAS Number | 477863-75-5 | [3] |

| Molecular Formula | C₁₂H₁₃N₃O | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | ≥90% | [3][4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

| SMILES | CNC1=NC(C2=CC=CC=C2)=NC=C1OC | [3] |

| InChI Key | ISAAHKWJEGJNBZ-UHFFFAOYSA-N | [4] |

Structural Diagram

Caption: A potential synthetic route to 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.

Step 1: Synthesis of 2-Phenyl-5-methoxypyrimidin-4-amine

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add methoxymalononitrile (1.0 eq) and benzamidine hydrochloride (1.0 eq).

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-phenyl-5-methoxypyrimidin-4-amine.

Step 2: N-methylation

-

Suspend 2-phenyl-5-methoxypyrimidin-4-amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydride (NaH, 1.2 eq), portion-wise at 0°C.

-

Stir the mixture for 30 minutes, then add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are combined and the solvent is evaporated to yield the pure 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine.

Spectroscopic Analysis

A comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine is not readily available in the provided search results, predicted chemical shifts can be estimated based on analogous structures. [5][6][7]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | ~8.0 - 8.2 | Singlet |

| Phenyl-H | ~7.3 - 7.8 | Multiplet |

| Methoxy-CH₃ | ~3.9 - 4.1 | Singlet |

| N-Methyl-CH₃ | ~3.0 - 3.2 | Singlet |

| NH | ~5.0 - 5.5 | Broad Singlet |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C2 | ~160 - 165 |

| Pyrimidine C4 | ~155 - 160 |

| Pyrimidine C5 | ~140 - 145 |

| Pyrimidine C6 | ~150 - 155 |

| Phenyl C | ~128 - 135 |

| Methoxy C | ~55 - 60 |

| N-Methyl C | ~25 - 30 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. [8] Expected Fragmentation Pattern:

-

Molecular Ion (M+) : The mass spectrum should show a prominent molecular ion peak at m/z 215.25.

-

Key Fragments : Expect to see fragments corresponding to the loss of a methyl radical (•CH₃) from the methoxy or N-methyl group, and cleavage of the pyrimidine ring. [9]

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. [8]2. Further dilute the stock solution to a working concentration of 1-10 µg/mL. [8] Instrumentation (LC-MS/MS):

-

Liquid Chromatograph: An Agilent or Waters UPLC/HPLC system.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocyclic compounds.

Reactivity and Stability

The reactivity of the 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine is influenced by the electron-donating and -withdrawing properties of its substituents. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack. [10]

-

Nucleophilic Aromatic Substitution (SNAr): While there are no leaving groups on the pyrimidine ring in this specific molecule, related halopyrimidines are known to undergo SNAr reactions. [10]* Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack. However, the electron-donating methoxy and amino groups can direct electrophiles to specific positions.

-

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation. [3]

Potential Applications in Drug Discovery

The aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. [1]These compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase active site. [1] Derivatives of 4-aminopyrimidine have shown promise as inhibitors of various kinases, including:

-

Janus Kinases (JAKs) [11]* Epidermal Growth Factor Receptor (EGFR) [1]* Fibroblast Growth Factor Receptor (FGFR) [12]* Checkpoint Kinase 1 (CHK1) [13] The specific substitution pattern of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine makes it an interesting candidate for screening against a panel of kinases to identify potential therapeutic leads for oncology and inflammatory diseases.

Workflow for Kinase Inhibitor Screening

Caption: A typical workflow for the evaluation of a novel pyrimidine derivative as a kinase inhibitor.

Conclusion

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine, as a representative of its class, embodies the potential of substituted pyrimidines in modern drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and methods for its analytical characterization. The insights and protocols herein are intended to empower researchers to further explore the therapeutic potential of this and related compounds. A thorough understanding of its chemistry is the first step towards unlocking its biological activity and developing the next generation of targeted therapies.

References

-

5-methoxy-4-methylpyrimidin-2-amine (C6H9N3O). PubChemLite. [Link]

-

CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Pharmaffiliates. [Link]

-

CAS RN 3090742-59-6 | N-(Diphenylmethylidene)-4-methoxy-5-methylpyrimidin-2-amine. Hoffman Fine Chemicals. [Link]

-

Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

(PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. ResearchGate. [Link]

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PMC. [Link]

-

2-Methoxy-5-methylpyridin-4-amine | CAS 1260663-96-4. AMERICAN ELEMENTS. [Link]

-

The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. The Royal Society of Chemistry. [Link]

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine | 477863-75-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-methoxy-N-methylpyrimidin-4-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-methoxy-N-methylpyrimidin-4-amine

Authored by: Gemini, Senior Application Scientist

Publication Date: March 14, 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a plausible and scientifically grounded synthetic pathway for 5-methoxy-N-methylpyrimidin-4-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process designed for adaptability and is based on established principles of pyrimidine chemistry. This document details the reaction mechanisms, experimental protocols, and key strategic considerations for each synthetic step. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, actionable methodologies.

Introduction and Strategic Overview

The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its ability to mimic the structures of endogenous nucleobases and interact with a wide range of biological targets. The specific substitution pattern of 5-methoxy-N-methylpyrimidin-4-amine imparts a unique combination of electronic and steric properties that make it an attractive building block for novel drug candidates. The methoxy group at the 5-position and the N-methylamino group at the 4-position can engage in specific hydrogen bonding and hydrophobic interactions within protein binding pockets.

The synthetic strategy outlined in this guide is a four-step sequence commencing with the construction of the pyrimidine ring, followed by functional group interconversions to install the desired substituents. The pathway is designed to utilize readily available starting materials and employs robust chemical transformations known for their reliability and scalability.

Overall Synthetic Pathway

The proposed synthesis of 5-methoxy-N-methylpyrimidin-4-amine proceeds through the following key stages:

Caption: Proposed four-step synthesis of 5-methoxy-N-methylpyrimidin-4-amine.

Step 1: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine

The synthesis commences with the construction of the pyrimidine core. This is achieved through a condensation reaction to form a key intermediate, which is then cyclized with urea. This approach is advantageous as it builds the substituted pyrimidine ring from simple, acyclic precursors.

Reaction Scheme

Caption: Synthesis of the pyrimidine core via condensation and cyclization.

Experimental Protocol

-

Part A: Preparation of α-methoxy-β-ethoxy-acrylic acid methyl ester

-

To a reaction vessel equipped with a stirrer, add ethyl formate and solid sodium methoxide.

-

Cool the mixture and then add methyl methoxyacetate dropwise while maintaining a low temperature to control the exothermic condensation reaction.

-

After the addition is complete, allow the reaction to stir and warm to room temperature.

-

The product of this step, the sodium salt of α-methoxy-β-hydroxy-acrylic acid methyl ester, is typically used directly in the next step without purification.

-

-

Part B: Cyclization to form 2,4-dihydroxy-5-methoxypyrimidine

-

To the crude product from Part A, add methanol and urea.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in water and cool in an ice bath.

-

Neutralize the solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 2,4-dihydroxy-5-methoxypyrimidine.[1]

-

Mechanistic Insights and Justification

The first part of this step is a Claisen condensation between methyl methoxyacetate and ethyl formate, where sodium methoxide acts as the base to deprotonate the α-carbon of the methoxyacetate. The resulting enolate then attacks the carbonyl carbon of ethyl formate. The subsequent cyclization with urea is a classic pyrimidine synthesis. The two amine groups of urea act as nucleophiles, attacking the carbonyl and enol ether carbons of the intermediate, followed by dehydration to form the aromatic pyrimidine ring.

Step 2: Synthesis of 2,4-dichloro-5-methoxypyrimidine

With the pyrimidine ring constructed, the next step is to convert the hydroxyl groups into more reactive chloro groups. This is a crucial transformation as the chloro substituents act as excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.

Reaction Scheme

Caption: Chlorination of the dihydroxypyrimidine intermediate.

Experimental Protocol

-

In a reaction flask, combine 2,4-dihydroxy-5-methoxypyrimidine, phosphorus oxychloride (POCl₃), and N,N-dimethylaniline.[2]

-

Heat the mixture to reflux and maintain for 2-3 hours. The N,N-dimethylaniline acts as a catalyst and acid scavenger.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and should be done with caution in a well-ventilated fume hood.

-

The product will precipitate out of the aqueous solution. Filter the solid and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 2,4-dichloro-5-methoxypyrimidine.[1][2][3]

Causality Behind Experimental Choices

Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The addition of a tertiary amine like N,N-dimethylaniline is known to accelerate the reaction. The workup procedure involving quenching with ice is necessary to hydrolyze the highly reactive POCl₃ and to precipitate the organic product.

Step 3: Selective Monosubstitution with Methylamine

This step is the key to introducing the N-methylamino group at the desired position. In 2,4-dichloropyrimidines, the 4-position is generally more susceptible to nucleophilic attack than the 2-position. This regioselectivity is a well-established principle in pyrimidine chemistry and allows for a controlled, selective reaction.

Reaction Scheme

Caption: Selective nucleophilic aromatic substitution at the C4 position.

Experimental Protocol

-

Dissolve 2,4-dichloro-5-methoxypyrimidine in a suitable solvent such as ethanol, propanol, or THF.

-

Cool the solution in an ice bath.

-

Add a solution of methylamine (typically an aqueous solution or a solution in ethanol) dropwise to the cooled pyrimidine solution. An excess of methylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated.

-

Allow the reaction to stir at a low temperature and then gradually warm to room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

The residue can be partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Authoritative Grounding and Mechanistic Rationale

The greater reactivity of the 4-chloro substituent is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the 4-position compared to the 2-position.[4] The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chloro groups towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism.

Step 4: Dechlorination to Yield the Final Product

The final step in the synthesis is the removal of the remaining chloro group at the 2-position. Catalytic hydrogenation is a common and effective method for the dehalogenation of heterocyclic compounds.

Reaction Scheme

Caption: Final dechlorination step via catalytic hydrogenation.

Experimental Protocol

-

Dissolve 2-chloro-5-methoxy-N-methylpyrimidin-4-amine in a suitable solvent, such as methanol or ethanol.

-

Add a palladium on carbon catalyst (typically 5-10% Pd/C).

-

Add a base, such as triethylamine or sodium acetate, to neutralize the HCl that is formed during the reaction.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The final product can be purified by recrystallization or column chromatography to yield pure 5-methoxy-N-methylpyrimidin-4-amine.

Trustworthiness of the Protocol

Catalytic hydrogenation is a well-established and reliable method for the removal of chloro substituents from aromatic and heteroaromatic rings. The palladium catalyst facilitates the oxidative addition of the C-Cl bond, followed by hydrogenolysis. The presence of a base is crucial to prevent the reaction mixture from becoming acidic, which could lead to side reactions or catalyst deactivation.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Methyl Methoxyacetate, Urea | Sodium Methoxide, Ethyl Formate | 2,4-dihydroxy-5-methoxypyrimidine | 60-70% |

| 2 | 2,4-dihydroxy-5-methoxypyrimidine | POCl₃, N,N-dimethylaniline | 2,4-dichloro-5-methoxypyrimidine | 75-85%[2] |

| 3 | 2,4-dichloro-5-methoxypyrimidine | Methylamine | 2-chloro-5-methoxy-N-methylpyrimidin-4-amine | 70-90% |

| 4 | 2-chloro-5-methoxy-N-methylpyrimidin-4-amine | H₂, Pd/C, Base | 5-methoxy-N-methylpyrimidin-4-amine | 85-95% |

Note: Yields are estimates based on analogous transformations and may vary depending on reaction conditions and scale.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 5-methoxy-N-methylpyrimidin-4-amine. By leveraging well-established reactions in heterocyclic chemistry, this multi-step process offers a reliable route for obtaining this valuable compound for further research and development. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully implement and adapt this synthesis in their own laboratories.

References

- BenchChem. (2025). The Dawn of a Heterocycle: A Technical History of Methoxy-Substituted Pyrimidines. BenchChem Technical Guides.

- Baran, P. S., et al. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents. HETEROCYCLES, 70, 581.

- Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 733.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

- Sasada, T., et al. (2009). An Unprecedented Approach to 4,5-Disubstituted Pyrimidine Derivatives by a ZnCl2-Catalyzed Three-Component Coupling Reaction. Organic Letters, 11(10), 2161–2164.

- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Support.

- Various Authors. (2025). Aminolysis of Methoxy Groups in Pyrimidine Derivatives.

- Various Authors. (2010). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 15(4), 2547–2565.

- Various Authors. (1956). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 75(3), 378-382.

- Google Patents. (2011). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- Various Authors. (1998). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Journal of Heterocyclic Chemistry, 35(6), 1395-1400.

- Various Authors. (n.d.). THE SYNTHESIS AND AMINOLYSIS OF SOME 4-CHLORO-2-(SUBSTITUTED)THIOPYRIMIDINES.

- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Google Patents. (2002). IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[5][6][7] TRIAZOLO [1,5-c] PYRIMIDINE.

- Google Patents. (2013). CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.

- Various Authors. (2022). Directed nucleophilic aromatic substitution reaction.

- Various Authors. (2019, January 19).

- Various Authors. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1515.

- BenchChem. (2025). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. BenchChem Technical Guides.

Sources

- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The 5-Methoxy-N-methylpyrimidin-4-amine Scaffold: A Structural and Synthetic Guide for Next-Generation LRRK2 Inhibitors

Executive Summary

In the landscape of neurodegenerative disease therapeutics, targeting the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a highly validated strategy for Parkinson’s Disease (PD) intervention. As a Senior Application Scientist specializing in kinase inhibitor design, I have observed that achieving the requisite central nervous system (CNS) penetrance while maintaining kinome selectivity is the primary bottleneck in lead optimization.

The 5-methoxy-N-methylpyrimidin-4-amine motif, and its reactive precursor 2-chloro-5-methoxy-N-methylpyrimidin-4-amine , serve as a privileged pharmacophore building block. This technical whitepaper deconstructs the structural rationale, mechanistic advantages, and validated synthetic workflows for utilizing this exact IUPAC scaffold in the development of potent LRRK2 modulators.

Chemical Identity and Physicochemical Properties

Before integrating a fragment into a drug discovery pipeline, its physicochemical baseline must be established. The core building block utilized in cross-coupling reactions is the 2-chloro derivative, which provides a highly reactive electrophilic center for downstream functionalization.

Table 1: Physicochemical Properties of the Reactive Intermediate

| Property | Value |

| IUPAC Name | 2-chloro-5-methoxy-N-methylpyrimidin-4-amine |

| Molecular Formula | C₆H₈ClN₃O |

| Molecular Weight | 173.60 g/mol |

| CAS Registry Number | 1351762-06-5 |

| SMILES String | ClC1=NC=C(OC)C(=N1)NC |

| Role in Synthesis | Electrophilic core for Buchwald-Hartwig or SNAr coupling |

Structural Rationale & Mechanistic Causality

Why does the 5-methoxy-N-methylpyrimidin-4-amine scaffold consistently yield superior LRRK2 inhibitors compared to standard pyrimidines? The causality lies in the precise spatial arrangement of its functional groups within the kinase ATP-binding pocket [1].

-

The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as the primary hydrogen-bond acceptor/donor system, anchoring the molecule to the hinge region of the LRRK2 kinase domain.

-

The 5-Methoxy Substitution (Selectivity Driver): The electron-donating methoxy group at the 5-position serves a dual purpose. First, it modulates the pKa of the pyrimidine nitrogens, optimizing the strength of the hydrogen bond with the backbone NH of the hinge residue (Ala2016 in LRRK2) [2]. Second, it occupies a specific hydrophobic sub-pocket, providing steric bulk that actively prevents binding to off-target kinases (such as JAK2 or ALK), thereby driving selectivity.

-

The N-Methylamine at Position 4 (Conformational Lock): The N-methyl group restricts the conformational flexibility of the exocyclic amine. This "conformational lock" reduces the entropic penalty upon binding and directs downstream substituents into the solvent-exposed region.

Fig 1: Mechanism of aminopyrimidine-based LRRK2 inhibitors in Parkinson's Disease.

Quantitative Selectivity Profiling

When this scaffold is fully elaborated into a final Active Pharmaceutical Ingredient (API), the resulting selectivity profile is striking. The data below illustrates a representative profile for an optimized aminopyrimidine LRRK2 inhibitor against both wild-type (WT) and the hyperactive G2019S mutant [3].

Table 2: Representative Kinase Selectivity Profile

| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs WT) | Clinical Relevance |

| LRRK2 (WT) | 13.0 | 1x (Baseline) | Target Engagement |

| LRRK2 (G2019S) | 6.0 | 2.1x | Primary PD Mutation |

| JAK2 | >5000 | >380x | Avoids immunosuppression |

| ALK | >2000 | >150x | Avoids off-target toxicity |

Experimental Methodologies & Synthesis Protocols

To ensure reproducibility in your drug discovery campaigns, the following protocol details the synthesis of the reactive intermediate. This methodology leverages a highly regioselective Nucleophilic Aromatic Substitution (SNAr).

Causality in Design: The 4-position of the 2,4-dichloropyrimidine system is inherently more electrophilic than the 2-position due to the para-like relationship with the other ring nitrogen. This allows for controlled mono-amination without the need for complex protecting group strategies [1].

Step-by-Step Synthesis of 2-chloro-5-methoxy-N-methylpyrimidin-4-amine

1. Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichloro-5-methoxypyrimidine (1.0 eq, e.g., 9.0 g) in anhydrous methanol (40 mL) to achieve approximately a 0.2 M concentration.

2. Controlled Amine Addition: Chill the reaction vessel to 0°C using an ice bath. Slowly add 8M methylamine in ethanol (1.5 eq, approx. 15 mL) dropwise. Expert Insight: The reaction is mildly exothermic. Controlling the temperature strictly during addition prevents over-reaction and minimizes the formation of the undesired 2,4-bis(methylamino) byproduct.

3. Reaction Propagation: Remove the ice bath and allow the mixture to warm naturally, stirring at room temperature (RT) for exactly 30 minutes.

4. Self-Validating In-Process Controls (IPC): Do not proceed to workup without validation.

-

TLC: Spot the reaction mixture against the starting material using a 1:1 Ethyl Acetate:Heptane solvent system. The starting material must completely disappear, replaced by a distinct lower-Rf product spot.

-

LCMS: Pull a 10 µL aliquot, dilute in methanol, and run a rapid LCMS. Confirm the mass shift (Expected [M+H]+=174.0 ).

5. Workup & Purification: Concentrate the reaction mixture under reduced pressure to yield the crude material. Purify via silica gel flash chromatography running a gradient of 1% to 10% Methanol in Dichloromethane (DCM) over 35 minutes. This yields the pure 2-chloro-5-methoxy-N-methylpyrimidin-4-amine as a stable solid ready for downstream coupling.

Fig 2: Synthesis workflow of LRRK2 modulators using the aminopyrimidine scaffold.

A Comprehensive Technical Guide on 5-Methoxy-N-methylpyrimidin-4-amine: Molecular Weight, Properties, and Application in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutics, particularly kinase inhibitors and receptor antagonists. 5-Methoxy-N-methylpyrimidin-4-amine (CAS: 1447967-24-9) has emerged as a critical building block in the synthesis of highly selective pharmaceutical agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties—centered on its precise molecular weight of 139.16 g/mol —and details the mechanistic rationale and experimental workflows for its application in drug development [1].

Molecular Architecture & Physicochemical Profiling

The structural anatomy of 5-methoxy-N-methylpyrimidin-4-amine (Formula: ) consists of a pyrimidine core functionalized with an electron-donating methoxy group at the C5 position and a secondary N-methylamine group at the C4 position.

Understanding the precise molecular weight and isotopic distribution is critical for mass spectrometry (MS) validation during high-throughput screening and synthetic scale-up. The methoxy group increases the steric bulk and electron density of the ring, subtly tuning the of the pyrimidine nitrogens, which is a critical factor for optimizing hydrogen-bonding interactions in the binding pockets of target proteins [2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Significance |

| Chemical Formula | Determines elemental composition and isotopic profile. | |

| Average Molecular Weight | 139.16 g/mol | Standard value used for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 139.0746 Da | Target exact mass for high-resolution mass spectrometry (HRMS). |

| Expected m/z | 140.0824 | Primary target ion in positive Electrospray Ionization (ESI+). |

| H-Bond Donors | 1 (-NH) | Facilitates critical interactions with kinase hinge region backbones. |

| H-Bond Acceptors | 4 (N, N, N, O) | Enhances aqueous solubility and target binding affinity. |

| Topological Polar Surface Area | ~47.04 Ų | Optimal for membrane permeability and blood-brain barrier penetration. |

Mechanistic Rationale in Drug Design

The 139.16 g/mol fragment is rarely a drug on its own; rather, it is a highly optimized precursor. The strategic placement of the 5-methoxy and 4-N-methyl groups dictates the conformational geometry of the final drug molecule.

-

LRRK2 Modulators (Parkinson's Disease): Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a leading genetic cause of Parkinson's disease. Derivatives of 5-methoxy-N-methylpyrimidin-4-amine (specifically 2-chloro functionalized variants) are utilized to synthesize potent LRRK2 inhibitors. The pyrimidine nitrogens act as orthosteric hinge binders to the kinase domain, while the 5-methoxy group restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation [3].

-

Hepcidin Antagonists (Anemia): In iron metabolism disorders, hepcidin antagonists are designed to block the degradation of ferroportin. The 5-methoxy-N-methylpyrimidin-4-amine scaffold has been patented as a core structural motif in these antagonists, where its specific lipophilicity (LogP ~1.18) contributes to favorable pharmacokinetic distribution [4].

Workflow illustrating the synthetic divergence of 5-methoxy-N-methylpyrimidin-4-amine in drug design.

Experimental Workflows

Protocol 1: Analytical Validation of Molecular Weight (LC-MS/ESI+)

To ensure the integrity of the purchased or synthesized 5-methoxy-N-methylpyrimidin-4-amine, precise mass validation is required. This protocol is designed as a self-validating system to eliminate false positives.

-

Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source. Because the pyrimidine nitrogens and the secondary amine are basic, the acidic medium ensures they are fully protonated, maximizing ionization efficiency and signal-to-noise ratio in positive mode.

-

-

Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Causality: The non-polar C18 stationary phase retains the moderately polar pyrimidine sufficiently to separate it from void volume salts and isobaric interferences, while the gradient ensures sharp, symmetrical peak elution.

-

-

Step 3: Mass Spectrometry (ESI+). Operate the Q-TOF mass spectrometer in positive electrospray ionization mode with a capillary voltage of 3.0 kV.

-

Self-Validating System: Run a solvent blank immediately prior to the sample to rule out column carryover. Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) infused continuously to ensure mass accuracy remains within <5 ppm.

-

-

Step 4: Data Analysis. Extract the ion chromatogram for the expected ion at m/z 140.0824 . Confirm that the isotopic distribution matches the theoretical profile (specifically, the M+1 peak should exhibit ~6.8% relative abundance due to natural incorporation).

LC-MS/ESI+ analytical workflow for validating the molecular weight of the pyrimidine derivative.

Protocol 2: Synthetic Incorporation via Nucleophilic Aromatic Substitution (SNAr)

When building complex kinase inhibitors, the 5-methoxy-N-methylpyrimidin-4-amine core is often pre-activated (e.g., as a 2-chloro derivative) and subjected to SNAr to append aryl amine groups [3].

-

Step 1: Reaction Setup. In a microwave-safe vial, combine 1.0 equivalent of the 2-chloro-pyrimidine core, 1.2 equivalents of the target aryl amine, and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous n-butanol.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. This prevents the protonation of the incoming aryl amine nucleophile, which would otherwise stall the reaction. n-Butanol provides a high-boiling, polar protic medium that stabilizes the highly polarized Meisenheimer complex transition state.

-

-

Step 2: Microwave Irradiation. Heat the reaction mixture to 120°C for 45 minutes under microwave irradiation.

-

Causality: The electron-donating 5-methoxy group deactivates the pyrimidine ring towards nucleophilic attack at the 2-position. While conventional heating would require >24 hours to overcome this high activation energy barrier, microwave dielectric heating rapidly and uniformly drives the reaction to completion.

-

-

Step 3: Workup and Purification. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous . Extract the organic layer, dry over , and purify via flash chromatography (Silica gel, DCM:MeOH gradient).

-

Self-Validating System: Monitor the column fractions via TLC (UV 254 nm) and confirm the product mass via LC-MS before pooling the fractions. This ensures no unreacted starting material (MW: 173.60 g/mol for the chloro-derivative) contaminates the final drug substance batch.

-

Conclusion

With a molecular weight of 139.16 g/mol , 5-methoxy-N-methylpyrimidin-4-amine is a highly efficient, low-molecular-weight building block that provides an optimal balance of hydrogen-bonding capacity, lipophilicity, and conformational rigidity. By adhering to strict analytical validation protocols and understanding the physicochemical causality behind its reactivity, drug development professionals can leverage this scaffold to engineer next-generation therapeutics for neurodegenerative and hematological diseases.

References

- Google Patents. "US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators." United States Patent and Trademark Office.

- Google Patents. "US20120202806A1 - Novel Pyrimidine- And Triazine-Hepcidine Antagonists." United States Patent and Trademark Office.

A Technical Guide to the Solubility of 5-methoxy-N-methylpyrimidin-4-amine for Researchers and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of any drug candidate. For novel heterocyclic compounds such as 5-methoxy-N-methylpyrimidin-4-amine, a thorough understanding of its solubility profile is paramount for advancing through the drug discovery pipeline. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this substituted pyrimidine. We will delve into the underlying principles governing the solubility of pyrimidine derivatives, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the rationale behind key experimental choices. This document is intended to serve as a comprehensive resource for researchers, enabling them to design and execute robust solubility studies, interpret the resulting data with confidence, and make informed decisions in the lead optimization process.

Introduction: The Central Role of Solubility in Drug Discovery

In the realm of drug discovery and development, poor aqueous solubility is a primary contributor to compound attrition. It can lead to a host of downstream challenges, including unreliable results in biological assays, difficulties in formulating a suitable dosage form for in vivo studies, and ultimately, poor bioavailability.[1][2] Pyrimidine derivatives, a class of compounds frequently investigated for their therapeutic potential, are often characterized by low water solubility. This can be attributed to their inherent lipophilicity and the strong crystal lattice energy of their planar ring structures.[3] Therefore, the early and accurate determination of the solubility of a novel pyrimidine derivative like 5-methoxy-N-methylpyrimidin-4-amine is not merely a routine measurement but a critical step in risk mitigation and resource management.

This guide will provide the necessary theoretical framework and practical methodologies to comprehensively characterize the solubility of 5-methoxy-N-methylpyrimidin-4-amine. We will explore two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the saturation point of the solvent with the solute when the system is at its lowest energy state. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

-

Kinetic Solubility: This measurement is particularly relevant in the high-throughput screening environment of early drug discovery. It reflects the concentration of a compound that remains in solution under non-equilibrium conditions, typically after a compound is introduced from a concentrated DMSO stock solution into an aqueous buffer.[2][6]

A comprehensive understanding of both thermodynamic and kinetic solubility is essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of success.

Physicochemical Properties Influencing Solubility

The solubility of 5-methoxy-N-methylpyrimidin-4-amine is governed by a delicate balance of intermolecular forces between the solute molecules and the solvent molecules. Key factors include:

-

Lipophilicity: The N-methyl and methoxy groups, along with the pyrimidine core, contribute to the lipophilic character of the molecule. This inherent "fat-loving" nature tends to decrease solubility in aqueous media.

-

Crystal Lattice Energy: The energy required to break the bonds holding the molecules together in a solid crystal lattice is a significant barrier to dissolution. The planar nature of the pyrimidine ring can facilitate strong packing in the crystal, leading to higher lattice energy.[3]

-

Ionizability (pKa): The pyrimidine ring contains basic nitrogen atoms. The pKa of the compound will determine its ionization state at different pH values. For a basic compound, solubility generally increases in acidic (lower pH) solutions as the molecule becomes protonated and thus more polar.[3]

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The amine proton can act as a hydrogen bond donor. The ability to form hydrogen bonds with water molecules is crucial for aqueous solubility.

Experimental Determination of Solubility

This section provides detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 5-methoxy-N-methylpyrimidin-4-amine.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the most reliable for determining equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Principle: By introducing an excess of the solid compound, a saturated solution is formed in equilibrium with the undissolved solid. The concentration of the compound in the clear, filtered supernatant represents the thermodynamic solubility.

Experimental Protocol:

-

Preparation:

-

Add an excess amount of solid 5-methoxy-N-methylpyrimidin-4-amine (e.g., 2-5 mg) to a series of 2 mL microcentrifuge tubes. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

To each tube, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

-

-

Equilibration:

-

Seal the tubes securely.

-

Place the tubes on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for 24 to 48 hours. This extended incubation time is crucial to ensure that the system reaches thermodynamic equilibrium.[3]

-

-

Phase Separation:

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

-

Quantification:

-

Analyze the concentration of 5-methoxy-N-methylpyrimidin-4-amine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Prepare a standard curve of the compound with known concentrations in the same solvent to accurately determine the solubility.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, a prerequisite for measuring equilibrium solubility.

-

Prolonged Agitation (24-48h): Allows sufficient time for the dissolution process to reach a true equilibrium, which is the hallmark of thermodynamic solubility.[9]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

-

Filtration: Removes any undissolved micro-particulates that could lead to an overestimation of solubility.

Kinetic Solubility Assay

This high-throughput method is ideal for the early stages of drug discovery when many compounds need to be rapidly assessed.[6][10] It measures the solubility of a compound upon its addition from a concentrated DMSO stock to an aqueous buffer.

Principle: This assay determines the concentration at which a compound precipitates out of an aqueous solution when added from a DMSO stock. The point of precipitation is detected by light scattering (nephelometry) or by quantifying the amount of compound remaining in solution after filtration (direct UV or LC-MS).

Experimental Protocol (Direct UV/LC-MS Method):

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of 5-methoxy-N-methylpyrimidin-4-amine in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Plate Setup:

-

In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its co-solvent effect.[6]

-

-

Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter duration than the thermodynamic assay (e.g., 1-2 hours).[10]

-

Filtration: Use a 96-well filter plate to separate the precipitated compound from the soluble fraction.

-

Quantification:

-

Transfer the filtrate to a UV-transparent 96-well plate.

-

Measure the UV absorbance at the compound's λmax.

-

Alternatively, analyze the filtrate using LC-MS for higher sensitivity and specificity.[11]

-

Calculate the concentration based on a standard curve prepared in the same buffer with the corresponding DMSO percentage.

-

Causality Behind Experimental Choices:

-

DMSO Stock: Allows for the high-throughput addition of compounds to aqueous buffers, mimicking typical screening protocols.

-

Short Incubation Time: Reflects the non-equilibrium conditions often present in in vitro biological assays.

-

Low Final DMSO Concentration: Minimizes the solubilizing effect of the organic co-solvent, providing a more accurate reflection of aqueous solubility.[6]

Data Presentation and Interpretation

While specific experimental data for 5-methoxy-N-methylpyrimidin-4-amine is not publicly available, the following table provides an illustrative summary of expected solubility data based on the general properties of pyrimidine derivatives.

| Solubility Type | Solvent/Buffer | Temperature (°C) | Illustrative Solubility (µg/mL) | Method |

| Thermodynamic | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 10 - 50 | Shake-Flask with HPLC-UV |

| Thermodynamic | Water | 25 | 5 - 30 | Shake-Flask with HPLC-UV |

| Thermodynamic | Ethanol | 25 | > 1000 | Shake-Flask with HPLC-UV |

| Thermodynamic | Dimethyl Sulfoxide (DMSO) | 25 | > 2000 | Shake-Flask with HPLC-UV |

| Kinetic | Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 20 - 80 | DMSO stock addition, filtration, LC-MS |

Interpretation:

-

Low aqueous solubility (in PBS and water) is often observed for pyrimidine derivatives. A solubility of >60 µg/mL is a generally accepted goal for drug discovery compounds.[1]

-

Higher solubility in organic solvents like ethanol and DMSO is expected and is important for preparing stock solutions.

-

Kinetic solubility values may be higher than thermodynamic values due to the formation of supersaturated solutions.[7]

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Workflow

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Strategies for Improving Solubility

If 5-methoxy-N-methylpyrimidin-4-amine is found to have low aqueous solubility, several strategies can be employed to improve this property:

-

Chemical Modification: Introduction of polar functional groups to the pyrimidine scaffold can increase hydrophilicity and disrupt crystal packing, thereby enhancing solubility.[12]

-

pH Adjustment: For this basic compound, formulation in a buffer with a pH below its pKa will lead to protonation and increased solubility.[3]

-

Use of Co-solvents: For in vitro assays, the inclusion of water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can increase solubility.[3]

-

Formulation with Excipients: Complexation with cyclodextrins or the creation of amorphous solid dispersions with polymers are advanced formulation techniques to significantly enhance aqueous solubility.[3]

Conclusion

The solubility of 5-methoxy-N-methylpyrimidin-4-amine is a foundational parameter that will profoundly influence its journey through the drug discovery and development process. This guide has provided a comprehensive overview of the principles and methodologies required for a thorough solubility assessment. By employing robust protocols, such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate high-quality, reliable data. This data is indispensable for interpreting biological results, guiding structure-solubility relationships, and developing appropriate formulations for further studies. A proactive and in-depth approach to understanding solubility will ultimately increase the probability of successfully advancing promising pyrimidine-based drug candidates to the clinic.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Kalčić, F., Kolman, V., Zídek, Z., & Janeba, Z. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. ChemMedChem, 16(18), 2802–2806. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920–925. Retrieved from [Link]

-

Persky, A. M., & Pollack, G. M. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Journal of Pharmaceutical Sciences, 100(5), 1639-1647. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Shayanfar, A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

-

Rodin, V. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-methoxy-N-methylpyrimidin-4-amine: A Technical Guide

Introduction

Pyrimidine and its derivatives are cornerstone structures in medicinal chemistry and drug development, forming the backbone of nucleic acids and a plethora of pharmacologically active agents.[1][2] The precise structural elucidation of these molecules is paramount for understanding their function and for quality control in synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools in this characterization process.[3][4]

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-methoxy-N-methylpyrimidin-4-amine . As a Senior Application Scientist, the objective here is not merely to present data but to provide a framework for interpretation, grounded in the fundamental principles of spectroscopy and supported by comparative data from related pyrimidine derivatives. This document is designed for researchers, scientists, and drug development professionals to aid in the identification and characterization of this and structurally similar compounds.

Molecular Structure and Expected Spectroscopic Features

The structure of 5-methoxy-N-methylpyrimidin-4-amine, with its distinct functional groups—a pyrimidine ring, a methoxy group, and a secondary N-methylamine group—gives rise to a unique spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environment of individual nuclei.[3] For 5-methoxy-N-methylpyrimidin-4-amine, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity.[3] The expected ¹H NMR spectrum of 5-methoxy-N-methylpyrimidin-4-amine would exhibit signals corresponding to the aromatic protons on the pyrimidine ring and the aliphatic protons of the methoxy and N-methyl groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H2 (Pyrimidine) | 8.0 - 8.5 | Singlet (s) | 1H | N/A | The proton at C2 is typically the most deshielded aromatic proton in the pyrimidine ring due to the influence of two adjacent nitrogen atoms. |

| H6 (Pyrimidine) | 7.8 - 8.2 | Singlet (s) | 1H | N/A | The proton at C6 is also deshielded, with its chemical shift influenced by the adjacent ring nitrogen and the N-methylamino group at C4. |

| OCH₃ (Methoxy) | 3.8 - 4.2 | Singlet (s) | 3H | N/A | Methoxy group protons on an aromatic ring typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

| NHCH ₃ (N-methyl) | 2.9 - 3.3 | Doublet (d) | 3H | ~5 | The methyl protons are coupled to the N-H proton, resulting in a doublet. The chemical shift is influenced by the electron-withdrawing pyrimidine ring. |

| NH (Amine) | 5.0 - 7.0 | Quartet (q) or Broad Singlet (br s) | 1H | ~5 | The amine proton signal is often broad due to quadrupole broadening and exchange. It will show coupling to the N-methyl protons. This signal may disappear upon D₂O exchange.[5] |

Causality in Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical.[3] DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, leading to sharper N-H signals and observable coupling.

-

Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrument Setup:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of the molecule, with each unique carbon atom producing a distinct signal.[3]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 (Pyrimidine) | 160 - 165 | This carbon, bonded to the nitrogen of the N-methylamino group, is significantly deshielded. |

| C2 (Pyrimidine) | 155 - 160 | The carbon at position 2 is deshielded due to the two adjacent electronegative nitrogen atoms. |

| C6 (Pyrimidine) | 150 - 155 | The chemical shift of C6 is influenced by the adjacent ring nitrogen and the electron-donating N-methylamino group at C4. |

| C5 (Pyrimidine) | 140 - 145 | The carbon bearing the methoxy group will be deshielded. |

| OC H₃ (Methoxy) | 55 - 60 | The methoxy carbon signal typically appears in this range. |

| NC H₃ (N-methyl) | 25 - 30 | The N-methyl carbon is in the aliphatic region, with its shift influenced by the attached nitrogen. |

Causality in Experimental Choices:

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Concentration: A higher sample concentration (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.[3]

-

Instrument Setup:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal or TMS.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[3] The fragmentation pattern can offer valuable structural clues.[2][6]

Electron Ionization (EI-MS): Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[2] The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[2][7]

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 139 | [M]⁺˙ | Molecular ion of 5-methoxy-N-methylpyrimidin-4-amine. |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or N-methyl group. |

| 110 | [M - CH₂NH]⁺ | Loss of the methylamino group. |

| 96 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |

| 69 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment. |

Visualization of Fragmentation:

Caption: Predicted EI-MS fragmentation pathway for 5-methoxy-N-methylpyrimidin-4-amine.

Experimental Protocol for EI-MS Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron energy of 70 eV.[2]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Part 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of atoms and functional groups within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[8]

Interpreting the Vibrational Fingerprint

The IR spectrum of 5-methoxy-N-methylpyrimidin-4-amine will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300 - 3500 | N-H stretch | Secondary Amine | A single, sharp to moderately broad peak is expected for a secondary amine N-H stretch.[5][9] |

| 2950 - 3100 | C-H stretch (aromatic) | Pyrimidine Ring | Stretching vibrations of the C-H bonds on the aromatic pyrimidine ring. |

| 2850 - 2960 | C-H stretch (aliphatic) | Methoxy and N-methyl | Stretching vibrations of the C-H bonds in the methyl groups.[10] |

| 1570 - 1620 | C=N stretch | Pyrimidine Ring | Characteristic stretching vibrations for the C=N bonds within the pyrimidine ring.[8] |

| 1450 - 1600 | C=C stretch | Pyrimidine Ring | Aromatic C=C stretching vibrations.[8] |

| 1200 - 1350 | C-N stretch | Aromatic Amine | Stretching vibration of the C-N bond connecting the N-methylamino group to the pyrimidine ring.[5][11] |

| 1000 - 1300 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy group. |

Visualization of Experimental Workflow:

Caption: General workflow for FTIR spectroscopic analysis.

Experimental Protocol for FTIR Acquisition:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups in the molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 5-methoxy-N-methylpyrimidin-4-amine. By integrating the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the identity and purity of this and structurally related pyrimidine derivatives. The provided protocols and interpretations, grounded in established scientific principles, are intended to serve as a valuable resource for scientists in the field of drug discovery and chemical research.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.

- Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory - AIP Publishing.

- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.

- IR, NMR spectral data of pyrimidine derivatives - ResearchGate.

- Infrared Spectroscopy - CDN.

- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives - Canadian Science Publishing.

- FTIR Functional Group Database Table with Search - InstaNANO.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI.

- FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes - wwjmrd.com.

- Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA - AIP Publishing.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI.

- IR Spectrum: Amines.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

- 4.4: Interpreting Electron Ionization Mass Spectra - Chemistry LibreTexts.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. IR Spectrum: Amines [quimicaorganica.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. wwjmrd.com [wwjmrd.com]

Unlocking the Pharmacological Potential of 5-Methoxy-N-methylpyrimidin-4-amine: A Privileged Scaffold for Targeted Therapeutics

Executive Summary

In modern rational drug design, identifying a robust, versatile chemical scaffold is the cornerstone of developing highly selective targeted therapeutics. 5-methoxy-N-methylpyrimidin-4-amine (and its halogenated precursor, 2-chloro-5-methoxy-N-methylpyrimidin-4-amine, CAS 1351762-06-5) represents a highly privileged pharmacophore[1]. Rather than acting as a standalone therapeutic agent, this molecule serves as a critical building block for synthesizing potent kinase inhibitors and receptor antagonists.

This whitepaper provides an in-depth technical analysis of the primary therapeutic targets modulated by derivatives of this scaffold—specifically focusing on Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease and the Hepcidin-Ferroportin axis in iron metabolism disorders.

Structural Rationale and Structure-Activity Relationship (SAR)

The efficacy of 5-methoxy-N-methylpyrimidin-4-amine derivatives stems from the precise spatial arrangement of its functional groups, which allows it to interface seamlessly with the ATP-binding pockets of kinases and the allosteric sites of transmembrane receptors.

Table 1: SAR Deconstruction of the Core Scaffold

| Functional Group | Structural Role in Target Binding | Pharmacological Impact |

| Pyrimidine Ring | Classic hydrogen-bond acceptor/donor system. | Forms critical bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets. |

| 4-Methylamino Group | Vector trajectory modifier and H-bond donor. | Directs substituent growth toward the solvent-exposed region; improves aqueous solubility and limits off-target kinase binding. |

| 5-Methoxy Group | Electron-donating group; steric modulator. | Occupies the "gatekeeper" pocket in specific kinases (e.g., LRRK2); increases lipophilicity for optimal Blood-Brain Barrier (BBB) penetration. |

| 2-Position (Substitution Site) | Primary site for cross-coupling (e.g., via 2-chloro precursor). | Allows for the attachment of diverse aryl/heteroaryl groups to probe the deep hydrophobic pockets of target proteins[1]. |

Primary Target: LRRK2 (Parkinson's Disease)

Mechanistic Grounding

Mutations in the LRRK2 gene, most notably the G2019S mutation, are the most common genetic cause of familial Parkinson's disease and are heavily implicated in sporadic cases[2]. The G2019S mutation occurs in the kinase domain's activation loop, resulting in hyperactive kinase activity. This hyperactivity leads to the aberrant hyperphosphorylation of Rab GTPases (specifically Rab10 at Thr73), which disrupts vesicular trafficking, impairs lysosomal function, and drives alpha-synuclein aggregation[3].

Aminopyrimidine derivatives synthesized from the 5-methoxy-N-methylpyrimidin-4-amine scaffold act as highly potent, brain-penetrant, and ATP-competitive LRRK2 inhibitors[2]. The 5-methoxy group is particularly critical here, as it provides exquisite selectivity against off-target kinases (such as JAK2) by exploiting the unique steric dimensions of the LRRK2 gatekeeper residue.

Fig 1: LRRK2 pathogenic signaling pathway and the mechanism of aminopyrimidine-mediated inhibition.

Self-Validating Protocol: LRRK2 Cellular Target Engagement Assay

To validate the efficacy of pyrimidine-based LRRK2 inhibitors, researchers must measure both direct substrate inhibition and surrogate biomarker modulation.

Rationale (Causality): We measure pT73-Rab10 as the direct downstream substrate of LRRK2. However, we also measure pS935-LRRK2 . While S935 is not autophosphorylated by LRRK2, the binding of an active Type-I kinase inhibitor induces a conformational change in LRRK2 that exposes S935 to endogenous cellular phosphatases. Thus, loss of pS935 is a highly reliable, paradoxical surrogate marker for target engagement[3].

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed A549 cells (which express high endogenous LRRK2) in 6-well plates at 5×105 cells/well. Incubate with the aminopyrimidine derivative (0.1 nM to 10 µM in DMSO, 0.1% final concentration) for 90 minutes at 37°C.

-

Lysis with Phosphatase Inhibition: Aspirate media and lyse cells on ice using RIPA buffer supplemented with 1x PhosSTOP (Roche) and 1x cOmplete Protease Inhibitor Cocktail. Critical Step: The inclusion of phosphatase inhibitors is non-negotiable; pT73-Rab10 is highly transient and rapidly dephosphorylated by endogenous phosphatases upon lysis.

-

Clarification & Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration via BCA assay to ensure equal loading.

-

Immunoblotting (Western Blot): Resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

-

Primary Antibody Probing: Probe membranes overnight at 4°C with multiplexed primary antibodies: Anti-pS935-LRRK2 (Rabbit), Anti-total LRRK2 (Mouse), Anti-pT73-Rab10 (Rabbit), and Anti-total Rab10 (Mouse).

-

Validation & Analysis: Use near-infrared fluorescent secondary antibodies (e.g., IRDye 680RD and 800CW) to simultaneously quantify phosphorylated vs. total protein ratios on a Li-Cor Odyssey imager. Calculate IC 50 values using non-linear regression.

Secondary Target: Hepcidin / Ferroportin Axis (Iron Metabolism)

Mechanistic Grounding

Beyond neurodegeneration, pyrimidine derivatives have emerged as potent antagonists of hepcidin[4]. Hepcidin is a peptide hormone produced by the liver that regulates systemic iron homeostasis. In states of chronic inflammation, elevated interleukin-6 (IL-6) drives excess hepcidin production. Hepcidin binds to ferroportin —the only known mammalian iron exporter—causing its ubiquitination, internalization, and lysosomal degradation. This traps iron inside macrophages, leading to Anaemia of Chronic Disease (ACD)[5].

Derivatives of the 5-methoxy-N-methylpyrimidin-4-amine scaffold act as small-molecule hepcidin antagonists. By binding to the hepcidin-ferroportin interface or allosterically modifying ferroportin, these compounds prevent hepcidin-induced internalization, stabilizing ferroportin on the cell surface and restoring iron efflux into the plasma[4][5].

Fig 2: High-content screening workflow for validating pyrimidine-based hepcidin antagonists.

Self-Validating Protocol: Ferroportin Internalization Assay

To validate the antagonist properties of pyrimidine derivatives, an in vitro fluorescence-based internalization assay is utilized.

Rationale (Causality): Relying solely on intracellular iron quantification is prone to false positives due to alternative iron uptake pathways (e.g., transferrin receptor dynamics). By utilizing a GFP-tagged ferroportin construct, researchers can directly visualize and quantify the exact mechanism of action: the rescue of ferroportin from hepcidin-induced endocytosis.

Step-by-Step Methodology:

-

Cell Preparation: Engineer J774A.1 murine macrophages to stably express a Ferroportin-GFP fusion protein. Seed cells in 96-well optical-bottom plates at 2×104 cells/well.

-

Iron Loading: Incubate cells with 50 µM Ferric Ammonium Citrate (FAC) for 16 hours to upregulate endogenous ferroportin expression and ensure the iron efflux machinery is active.

-

Compound Pre-treatment: Wash cells with PBS. Add the pyrimidine antagonist (serial dilutions from 10 µM) in serum-free DMEM for 1 hour. Control: Include a vehicle-only (DMSO) well as a negative control.

-

Hepcidin Challenge: Add 1 µM synthetic human Hepcidin-25 (the bioactive isoform) to the wells. Incubate for 3 hours at 37°C.

-

Fixation and Imaging: Fix cells with 4% paraformaldehyde for 15 minutes. Stain nuclei with Hoechst 33342.

-

High-Content Analysis: Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Use image analysis software to segment the plasma membrane versus the cytoplasm. Calculate the ratio of membrane-localized GFP to intracellular GFP. An effective antagonist will maintain a high membrane-to-cytoplasm GFP ratio, identical to cells not treated with hepcidin.

Table 2: Comparative Pharmacological Profile of Scaffold Targets

| Parameter | LRRK2 (Parkinson's Disease) | Hepcidin/Ferroportin (Anaemia) |

| Primary Mechanism | ATP-competitive Kinase Inhibition | Protein-Protein Interaction (PPI) Antagonism |

| Scaffold Function | Hinge-binding via pyrimidine core | Allosteric stabilization or direct steric blockade |